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Introduction

Isocitrate dehydrogenase (IDH) is a critical enzyme in cellular metabolism, playing a key role in
the citric acid cycle. It catalyzes the oxidative decarboxylation of isocitrate to a-ketoglutarate,
generating NADPH or NADH in the process.[1][2][3] In eukaryotes, three main isoforms of IDH
exist: the cytosolic and peroxisomal NADP+-dependent IDH1, the mitochondrial NADP+-
dependent IDH2, and the mitochondrial NAD+-dependent IDH3.[1][3]

Mutations in IDH1 and IDH2 have been identified as key drivers in various cancers, including
glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][4] These mutations confer
a neomorphic activity, causing the enzyme to convert a-ketoglutarate to the oncometabolite 2-
hydroxyglutarate (2-HG).[5] Consequently, the measurement of IDH activity is crucial for basic
research, disease diagnosis, and the development of therapeutic inhibitors.[5]

This document provides detailed protocols for measuring the activity of wild-type and mutant
IDH enzymes using common spectrophotometric and fluorometric methods.

Principle of the Assay

The activity of IDH is typically determined by monitoring the production of NADPH or NADH,
which absorb light at 340 nm.[6] Alternatively, a coupled enzyme reaction can be used where
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the produced NADPH or NADH reduces a chromogenic or fluorogenic substrate, resulting in a

colorimetric or fluorescent signal.[1][7]

For wild-type IDH, the forward reaction is measured: Isocitrate + NAD(P)+ - a-Ketoglutarate +

NAD(P)H + CO2

For mutant IDH, the neomorphic activity is measured: a-Ketoglutarate + NADPH - 2-

Hydroxyglutarate + NADP+

Data Presentation
Table 1: Typical Reagent Concentrations for IDH Activity

Assays

Wild-Type IDH
Reagent Mutant IDH Assay Reference

Assay

40-100 mM Tris-HCI )
Buffer ) ) 25-100 mM Tris-HCI [819]

or Triethanolamine
pH 7.4-85 75-8.0 [8][9][10]
Isocitrate 4.0-5.0 mM [819]
o-Ketoglutarate 1.5mM [11]
NADP+ 1.0- 250 pM [9][12]
NAD+ 0.4 mM [8]
NADPH 15-125 uM [11][12]
Divalent Cation -

1.0-5.0mM Not specified [8][9]

(MgClI2 or MnCI2)

Enzyme (Sample)

5 - 50 uL of lysate

5 - 50 uL of lysate

[1]

Table 2: Kinetic Parameters for Isocitrate

Dehydrogenase
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Enzyme Substrate Km Reference

Bovine Adrenal

D,L-isocitrate 2.3 uM and 63 uM [13]
NADP-IDH
Bovine Adrenal

NADP+ 3.6-9uM [13]
NADP-IDH
Bovine Adrenal

2-oxoglutarate 120 uM [13]
NADP-IDH
Bovine Adrenal

NADPH 10 uM [13]
NADP-IDH
Micrarchaeum o

) DL-isocitrate 53.03 £ 5.63 uM [14]

harzensis IDH
Micrarchaeum

NADP+ 1.94 +0.12 mM [14]

harzensis IDH

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Wild-Type IDH
Activity

This protocol measures the increase in absorbance at 340 nm due to the production of
NAD(P)H.

Materials:

e 96-well clear flat-bottom plate[1]

o Microplate spectrophotometer capable of reading absorbance at 340 nm|6]
o |IDH Assay Buffer (e.g., 100 mM Tris-HCI, pH 8.0, 5 mM MgCl2)

» |socitrate solution (e.g., 100 mM)

e NADP+ or NAD+ solution (e.g., 10 mM)

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/3109501/
https://pubmed.ncbi.nlm.nih.gov/3109501/
https://pubmed.ncbi.nlm.nih.gov/3109501/
https://pubmed.ncbi.nlm.nih.gov/3109501/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8623467/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8623467/
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/309/291/mak062pis-mk.pdf
https://www.bio.davidson.edu/courses/bio111/bio111labman/Lab%202.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212313?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Sample containing IDH enzyme (cell lysate, tissue homogenate, or purified enzyme)
e Ice
Procedure:

o Sample Preparation: Homogenize tissues (e.g., 50 mg) or cells (e.g., 1 x 1076) in 200 pL of
ice-cold IDH Assay Buffer.[1] Centrifuge at 13,000 x g for 10 minutes at 4°C to remove
insoluble material.[1] The supernatant is the sample lysate.

o Reaction Mix Preparation: Prepare a master mix for the number of assays to be performed.
For each well, combine the following in a microcentrifuge tube on ice:

o IDH Assay Buffer
o Isocitrate solution (to a final concentration of 5 mM)
o NADP+ or NAD+ solution (to a final concentration of 1 mM)

e Assay:

[¢]

Add 5-50 pL of the sample lysate to each well of the 96-well plate.

[¢]

For a background control, add the same volume of sample lysate to a separate well and
add IDH Assay Buffer instead of the Reaction Mix.

[¢]

Bring the total volume in each well to 50 uL with IDH Assay Buffer.[1]

[e]

Initiate the reaction by adding 50 L of the Reaction Mix to each well.

o Measurement: Immediately measure the absorbance at 340 nm in kinetic mode at 37°C,
taking readings every 1-5 minutes for 30-60 minutes.[15]

e Calculation:

o Subtract the background control reading from the sample readings.
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o Determine the rate of change in absorbance (AOD/min) from the linear portion of the

curve.

o Calculate the IDH activity using the Beer-Lambert law (Extinction coefficient for NADPH at
340 nm is 6220 M-1cm-1).[9]

Protocol 2: Colorimetric Assay for Wild-Type IDH
Activity (Coupled Reaction)

This protocol uses a developer solution that reacts with the produced NAD(P)H to generate a
colored product measured at 450 nm.[1]

Materials:
e 96-well clear flat-bottom plate[1]
» Microplate reader capable of reading absorbance at 450 nm[1]

» IDH Assay Kit (commercially available kits like Sigma-Aldrich MAKO062 provide pre-made
buffers and reagents)[1] or the following individual components:

o

IDH Assay Buffer

Isocitrate Substrate

o

NADP+ and/or NAD+

[¢]

o

Developer (e.g., a tetrazolium salt like WST-8 or MTT)[16]

NADH or NADPH Standard

o

e Sample containing IDH enzyme
Procedure:

» Standard Curve Preparation: Prepare a standard curve using the provided NADH or NADPH
standard according to the kit manufacturer's instructions.[1]
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o Sample Preparation: Prepare samples as described in Protocol 1.

» Reaction Mix Preparation: Prepare a Reaction Mix and a Background Control Mix according
to the kit's protocol. The Reaction Mix will contain the IDH substrate, NAD(P)+, and the
developer.[15] The Background Control Mix will omit the IDH substrate.[15]

e Assay:
o Add 50 pL of sample to the wells.

o Add 50 puL of the Reaction Mix to the sample wells and 50 uL of the Background Control
Mix to the background control wells.[1]

o Measurement: Incubate the plate for 3-60 minutes at 37°C.[15] Measure the absorbance at
450 nm.[1] The measurement can be taken in kinetic or endpoint mode.[15]

o Calculation:

Subtract the absorbance of the 0 standard from all readings.

[e]

Plot the standard curve.

[e]

(¢]

Subtract the background control reading from the sample reading.

[¢]

Determine the amount of NAD(P)H produced in the sample from the standard curve and
calculate the IDH activity.

Protocol 3: Spectrophotometric Assay for Mutant IDH
Activity

This protocol measures the decrease in absorbance at 340 nm due to the consumption of
NADPH.[5]

Materials:
e 96-well clear flat-bottom plate[5]

¢ Microplate spectrophotometer capable of reading absorbance at 340 nm[5]
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Mutant IDH Assay Buffer

o-Ketoglutarate solution

NADPH solution

Sample containing mutant IDH enzyme

Procedure:

Sample Preparation: Prepare samples as described in Protocol 1. To remove small
molecules that may interfere with the assay, an ammonium sulfate precipitation step can be
included.[5]

NADPH Standard Curve: Prepare a standard curve with known concentrations of NADPH.[5]

Reaction Mix Preparation: Prepare a master mix containing Mutant IDH Assay Buffer and a-
ketoglutarate.

Assay:

[¢]

Add 5-50 pL of the sample lysate to each well.

[¢]

Add NADPH to a final concentration (e.g., 15 uM).[11]

[e]

Bring the total volume to 50 pL with Mutant IDH Assay Bulffer.

o

Initiate the reaction by adding 50 pL of the Reaction Mix.

Measurement: Immediately measure the absorbance at 340 nm in kinetic mode at 25°C for
10-60 minutes.[5]

Calculation:

o Determine the rate of change in absorbance (AOD/min) from the linear portion of the
curve.
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o Calculate the mutant IDH activity based on the rate of NADPH consumption, using the
NADPH standard curve for quantification.[5]

Visualizations
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Caption: Wild-Type IDH Catalyzed Reaction.

a-Ketoglutarate 2-Hydroxyglutarate

Mutant IDH1/IDH2

NADPH NADP+

Click to download full resolution via product page

Caption: Mutant IDH Neomorphic Reaction.
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Caption: General Experimental Workflow for IDH Activity Assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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